Mocravimod

Description

Properties

IUPAC Name |

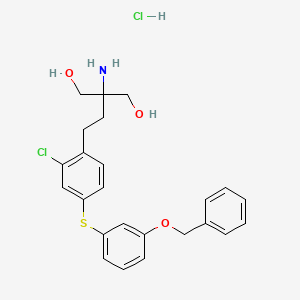

2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINUNQPYJGJCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965173 | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509092-16-4, 509088-69-1 | |

| Record name | KRP-203 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509092164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOCRAVIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X71GCJ0HLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KRP203 (Mocravimod): A Technical Deep Dive into its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of KRP203, also known as Mocravimod. KRP203 is a synthetic, orally active, second-generation sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It acts as a potent and selective agonist of the S1P receptor subtype 1 (S1P1), leading to the sequestration of lymphocytes in peripheral lymphoid organs.[3][4] This document details the compound's synthesis, preclinical efficacy in various models of autoimmune disease and organ transplantation, and its progression through clinical trials. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the scientific journey of KRP203.

Introduction and Discovery

KRP203, or this compound, emerged as a novel immunomodulator from research aimed at developing successors to FTY720 (Fingolimod), the first-in-class S1P receptor modulator.[5] Developed by Kyorin Pharmaceutical Co., Ltd., KRP203 was designed to have a more selective S1P receptor binding profile, with the goal of improving the safety profile, particularly concerning the bradycardia associated with S1P3 receptor activation. KRP203 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, KRP203-phosphate. This active metabolite is a potent agonist of the S1P1 receptor. The intellectual property for KRP203 was later acquired by Priothera, which is now developing the compound for hematological malignancies.

Chemical Synthesis

A practical and concise synthesis of KRP203 has been developed, with a key step involving a palladium-catalyzed cross-coupling reaction. This method allows for the efficient construction of the diaryl sulfide moiety present in the KRP203 molecule. An alternative efficient method for the phosphorylation of KRP203 to its active form, KRP203-phosphate, has also been established.

Mechanism of Action

KRP203 exerts its immunomodulatory effects primarily through its action as a selective agonist of the S1P1 receptor.

-

S1P1 Receptor Agonism and Lymphocyte Sequestration: Upon binding to S1P1 receptors on lymphocytes, KRP203 induces receptor internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches. The resulting sequestration of lymphocytes, particularly T cells and B cells, in these tissues leads to a reversible reduction in the number of circulating lymphocytes. This reduction in circulating immune cells limits their infiltration into sites of inflammation, thereby attenuating the immune response.

-

Signaling Pathways: The binding of KRP203-phosphate to the S1P1 receptor activates intracellular signaling cascades. In the context of cardioprotection, KRP203 has been shown to activate the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) signaling pathways, leading to the preservation of mitochondrial function.

Preclinical and Clinical Development

KRP203 has been evaluated in a wide range of preclinical models and has progressed through several clinical trials for various indications.

Preclinical Studies

KRP203 has demonstrated significant efficacy in various animal models of autoimmune diseases and organ transplantation.

-

Organ Transplantation: In rat models of skin and heart allografts, KRP203 significantly prolonged graft survival and attenuated chronic rejection. It was also shown to act synergistically with subtherapeutic doses of cyclosporin A. In a mouse model of pancreatic islet allotransplantation, KRP203 monotherapy effectively inhibited allogeneic rejection, and combination therapy with sirolimus prevented rejection in the majority of recipients.

-

Autoimmune Diseases: KRP203 has shown therapeutic potential in a rat model of autoimmune myocarditis by reducing inflammation and improving cardiac function. It also ameliorated atherosclerosis in LDL-R-/- mice by modulating lymphocyte and macrophage function.

-

Cardioprotection: Pretreatment with KRP203 has been found to alleviate myocardial ischemia-reperfusion injury in in vivo, ex vivo, and in vitro models, independent of its effects on lymphocytes.

Clinical Trials

KRP203 has been investigated in Phase 1 and Phase 2 clinical trials for several autoimmune indications and is currently in development for hematological malignancies.

-

Ulcerative Colitis: A Phase 2 study in patients with moderately active refractory ulcerative colitis found that KRP203 was safe and well-tolerated, but did not meet the primary efficacy endpoint for clinical remission.

-

Cutaneous Lupus Erythematosus: KRP203 has entered Phase 2 clinical trials for the treatment of subacute cutaneous lupus erythematosus.

-

Hematological Malignancies: Priothera is developing this compound (KRP203) for the treatment of acute myeloid leukemia (AML) in patients undergoing allogeneic hematopoietic stem cell transplantation (HSCT). It has received Orphan Drug Designation from the FDA and EMA for this indication. A Phase 3 trial in adult AML is underway.

Quantitative Data Summary

| Study Type | Model/Population | Compound | Dose/Concentration | Key Findings | Reference |

| Preclinical | Rat Heart Allograft | KRP-203 | 0.1 and 1 mg/kg/day (orally) | Prolonged graft survival and attenuated chronic rejection. | |

| Preclinical | LDL-R-/- Mice | KRP-203 | 3.0 mg/kg per day | Reduced atherosclerotic lesion formation. | |

| Preclinical | Rat Autoimmune Myocarditis | KRP-203 | Not specified | Attenuated inflammation and improved left ventricular function. | |

| Preclinical | Mouse Islet Allotransplantation | KRP-203 | 0.3, 1.0, or 3.0 mg/kg for 7 days | Prolonged islet allograft survival. | |

| Clinical Trial (Phase 2) | Ulcerative Colitis Patients | KRP203 | 1.2 mg daily for 8 weeks | Safe and well-tolerated, but did not meet primary efficacy endpoint. |

Experimental Protocols

Rat Heart Allotransplantation Model

-

Animal Model: Inbred male DA (MHC haplotype: RT1a) rats as donors and Lewis (LEW) rats as recipients.

-

Surgical Procedure: Heterotopic heart transplantation was performed.

-

Drug Administration: KRP-203 was administered orally at doses of 0.1 and 1 mg/kg/day for 100 days.

-

Outcome Measures: Graft survival was monitored daily by palpation. Histopathological and immunohistochemical analyses were performed at 100 days post-transplantation to assess chronic rejection.

Mouse Atherosclerosis Model

-

Animal Model: Low-density lipoprotein receptor-deficient (LDL-R-/-) mice.

-

Diet: Mice were fed a cholesterol-rich diet.

-

Drug Administration: KRP-203 was administered at a dose of 3.0 mg/kg per day for 6 and 16 weeks.

-

Outcome Measures: Atherosclerotic lesion formation was quantified. Plasma lipid concentrations, lymphocyte populations, and cytokine levels were also measured.

Visualizations

Signaling Pathways

Caption: KRP203-P activates S1P1, triggering RISK and SAFE pathways.

Experimental Workflow

Caption: Workflow for preclinical evaluation in a rat heart allograft model.

References

- 1. priothera.com [priothera.com]

- 2. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Mocravimod: A Novel S1P Receptor Modulator for the Prevention of Graft-versus-Host Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Graft-versus-Host Disease (GvHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation (allo-HSCT). Mocravimod (KRP203), a synthetic, orally administered sphingosine-1-phosphate (S1P) receptor modulator, presents a promising therapeutic strategy to mitigate GvHD while preserving the beneficial graft-versus-leukemia (GvL) effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of clinical trial data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and cellular therapy.

Introduction

Allogeneic hematopoietic stem cell transplantation (allo-HSCT) is a potentially curative treatment for various hematological malignancies.[1] However, its success is often limited by the development of Graft-versus-Host Disease (GvHD), a condition where donor-derived T cells recognize host tissues as foreign and mount an immune attack.[1] Conversely, the alloreactive donor T cells are also responsible for the crucial graft-versus-leukemia (GvL) effect, which helps to eliminate residual cancer cells.[2] A key challenge in post-transplant care is to suppress GvHD without compromising GvL.

This compound is a novel immunomodulator that acts as a sphingosine-1-phosphate receptor (S1PR) agonist.[2] By modulating the S1P receptor, this compound selectively sequesters lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into GvHD target tissues.[3] This targeted approach aims to uncouple GvHD from the GvL effect, representing a significant advancement in the management of allo-HSCT patients.

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active moiety, this compound-phosphate. This active form binds with high affinity to S1P receptors, particularly S1P receptor 1 (S1P1), which are crucial for the egress of lymphocytes from lymphoid tissues.

The binding of this compound-phosphate to S1P1 leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit into the peripheral circulation. This results in the reversible sequestration of T cells within the lymph nodes and other lymphoid tissues. By preventing the migration of alloreactive T cells to GvHD target organs such as the skin, liver, and gastrointestinal tract, this compound effectively reduces the incidence and severity of GvHD. Importantly, the sequestered T cells within the lymphoid tissues, where leukemic cells often reside, can still exert their cytotoxic functions, thus preserving the GvL effect.

Mechanism of Action of this compound.

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy in the context of allo-HSCT.

Phase 1b/2a Study (NCT01830010)

A two-part, open-label, randomized Phase 1b/2a study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with hematological malignancies undergoing allo-HSCT. Patients received this compound at doses of 1 mg or 3 mg daily in addition to standard GvHD prophylaxis with either cyclosporine A (CsA) or tacrolimus, both in combination with methotrexate.

Key Findings:

-

This compound was found to be safe and well-tolerated when added to standard GvHD prophylaxis regimens.

-

A significant reduction in circulating lymphocyte counts was observed in patients treated with this compound.

-

The treatment had no negative impact on hematopoietic engraftment.

-

Promising overall survival was reported with a limited number of relapses and GvHD events.

Quantitative Data Summary:

| Parameter | This compound 1 mg + CsA (n=6) | This compound 3 mg + CsA (n=10) | This compound 3 mg + Tacrolimus (n=7) |

| Patients developing Grade III-IV aGvHD | N/A | 5 out of 23 total patients developed Grade III-IV aGvHD | N/A |

| Median time to any aGvHD (days) | Not Estimable* | 54 (range: 17-102) | 45 (range: 14-98) |

| 1-year aGvHD-free survival | Highest rate | Intermediate rate | Lowest rate |

| <50% of patients experienced any aGvHD. |

MO-TRANS Phase 3 Study (NCT05429632)

Following the promising results of the Phase 1b/2a study, a pivotal, global, randomized, double-blind, placebo-controlled Phase 3 trial (MO-TRANS) was initiated. This study is evaluating the efficacy and safety of this compound as an adjunctive and maintenance therapy for adult patients with Acute Myeloid Leukemia (AML) undergoing allo-HSCT.

Study Design:

MO-TRANS Phase 3 Study Design.

Key Parameters of the MO-TRANS Study:

| Parameter | Description |

| Study Phase | Phase 3 |

| Study Design | Randomized, double-blind, placebo-controlled, multicenter |

| Patient Population | Adult patients with AML undergoing allo-HSCT |

| Intervention | This compound as adjunctive and maintenance therapy |

| Comparator | Placebo |

| Primary Endpoint | Relapse-Free Survival (RFS) |

| Secondary Endpoints | Overall Survival (OS), GvHD-free Relapse-Free Survival (GRFS) |

Experimental Protocols

Immunohistochemistry for T-Cell Subsets in Bone Marrow Biopsies

A key investigation in understanding this compound's effect is the analysis of T-cell populations in the bone marrow of treated patients. A study analyzing bone marrow biopsies from the Phase 1 trial (NCT01830010) demonstrated an accumulation of CD3+ T cells in this compound-treated patients compared to controls. The following is a representative protocol for immunohistochemical staining of CD3, CD4, and CD8 markers in bone marrow trephine biopsies, based on established methodologies.

Objective: To identify and quantify T-cell subsets (CD3+, CD4+, CD8+) in formalin-fixed, paraffin-embedded (FFPE) bone marrow trephine biopsy sections.

Materials:

-

FFPE bone marrow trephine biopsy sections (4-5 µm thick) on charged slides

-

Xylene or a xylene substitute

-

Graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

-

Peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol)

-

Protein block solution (e.g., normal goat serum)

-

Primary antibodies: Rabbit anti-human CD3, Mouse anti-human CD4, Mouse anti-human CD8

-

Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG

-

DAB (3,3'-Diaminobenzidine) chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (or substitute) for 2 x 5 minutes.

-

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform HIER by immersing slides in pre-heated antigen retrieval solution in a pressure cooker or water bath according to manufacturer's instructions for the specific antibodies.

-

Allow slides to cool to room temperature.

-

Rinse with deionized water and then with wash buffer (e.g., PBS or TBS).

-

-

Immunostaining:

-

Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with wash buffer.

-

Apply protein block for 20 minutes to reduce non-specific antibody binding.

-

Incubate with primary antibodies at appropriate dilutions for 60 minutes at room temperature or overnight at 4°C.

-

Rinse with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.

-

Rinse with wash buffer.

-

Apply DAB chromogen substrate and incubate until the desired brown color intensity is reached.

-

Rinse with deionized water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Data Analysis:

-

Stained slides are examined under a light microscope.

-

The number of positively stained cells (brown) for each marker is counted in multiple high-power fields (HPFs) to determine the average number of positive cells per HPF.

-

The distribution and localization of the stained cells within the bone marrow architecture are also noted.

Experimental Workflow:

Immunohistochemistry Workflow.

Conclusion

This compound represents a targeted and promising approach to the prevention of GvHD in patients undergoing allo-HSCT. Its unique mechanism of action, which involves the sequestration of T cells in lymphoid tissues, allows for the potential separation of the detrimental GvHD from the beneficial GvL effect. Early clinical data have demonstrated a favorable safety profile and encouraging signs of efficacy. The ongoing pivotal Phase 3 MO-TRANS study will be crucial in definitively establishing the clinical benefit of this compound in this patient population. The continued development of S1P receptor modulators like this compound holds the potential to significantly improve the outcomes and quality of life for patients with hematological malignancies.

References

In-Depth Technical Guide to the In Vivo Pharmacodynamics of Mocravimod

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo pharmacodynamics of Mocravimod (formerly KRP203), a synthetic, orally active sphingosine-1-phosphate (S1P) receptor modulator. This compound is currently under investigation as an adjunctive and maintenance therapy for patients with acute myeloid leukemia (AML) undergoing allogeneic hematopoietic cell transplantation (allo-HCT).[1][2] Its unique mechanism of action offers the potential to separate the beneficial graft-versus-leukemia (GvL) effect from the detrimental graft-versus-host disease (GvHD).[3][4]

Core Mechanism of Action: S1P Receptor Modulation and Lymphocyte Sequestration

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-phosphate.[5] This active form acts as a potent agonist, primarily at the sphingosine-1-phosphate receptor subtype 1 (S1P1). S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs and the bone marrow.

By binding to S1P1 receptors on lymphocytes, this compound-phosphate induces their internalization and degradation. This functional antagonism blocks the natural S1P gradient-guided pathway for lymphocyte egress, effectively sequestering T and B cells within the lymph nodes and bone marrow. This sequestration leads to a dose-dependent and reversible reduction of circulating lymphocytes in the peripheral blood. Unlike traditional immunosuppressants, this compound does not directly suppress T-cell activation or effector functions, allowing for the potential preservation of the anti-leukemic GvL response.

Signaling Pathway of this compound at the S1P1 Receptor

Caption: this compound-phosphate binds to the S1P1 receptor, leading to its internalization and subsequent blockade of lymphocyte egress.

Quantitative Pharmacodynamic Effects

Preclinical Data

Preclinical studies in rodent models have been instrumental in elucidating the in vivo effects of this compound. These studies have demonstrated a significant reduction in peripheral lymphocyte counts and efficacy in models of autoimmune diseases and transplantation.

| Parameter | Animal Model | Dosage | Effect | Citation |

| Peripheral Lymphocyte Count | Murine models | 3 mg/kg/day (oral) | Significant reduction in both CD4+ and CD8+ donor T cells in mesenteric lymph nodes. | |

| Graft-versus-Host Disease | Murine chronic GvHD model (B10.D2 into BALB/c) | 3 mg/kg/day (oral) | Significantly reduced chronic GvHD skin scores and preserved lachrymal secretion. | |

| Tissue Fibrosis in cGvHD | Murine chronic GvHD model | 3 mg/kg/day (oral) | Significantly decreased fibrotic area in the liver and salivary glands. | |

| Graft Survival | Rat heart allograft model | 0.1 and 1 mg/kg/day (oral) | Prolonged graft survival and attenuated chronic rejection. |

Clinical Data

In clinical trials involving patients with hematological malignancies undergoing allo-HCT, this compound has been shown to be safe and well-tolerated, with predictable effects on circulating lymphocytes.

| Parameter | Clinical Study | Dosage | Effect | Citation |

| Circulating Lymphocytes | Phase 1b (NCT01830010) | 1 mg or 3 mg daily | Significant reduction in circulating lymphocyte numbers. | |

| Lymphocyte Subsets | Phase 1b (NCT01830010) | 1 mg or 3 mg daily | CD4+ T cells were more sensitive to treatment than CD8+ T cells. | |

| Bone Marrow T-Cell Counts | Phase 1b (NCT01830010) | 3 mg daily | Accumulation of CD3+ T cells in the bone marrow at day 30 and 90 post-transplant. The effect was more pronounced for CD4+ T cells. | |

| Acute GvHD | Phase 1b (NCT01830010) | 1 mg or 3 mg daily | Clinically-relevant acute GvHD (grade II-IV) events were slightly lower but comparable to controls. |

Experimental Protocols

Preclinical Murine Model of Chronic Graft-versus-Host Disease

This protocol is based on a study investigating the effect of this compound on chronic GvHD.

1. Animal Model:

-

Donor Mice: B10.D2 (H-2d) mice.

-

Recipient Mice: BALB/c (H-2d) mice. This creates a minor histocompatibility antigen-mismatched model.

2. GvHD Induction:

-

On day -1, recipient BALB/c mice are sublethally irradiated with 5.5 Gy.

-

On day 0, recipients are intravenously injected with a combination of 8 x 10^6 bone marrow cells and 15 x 10^6 splenocytes from donor B10.D2 mice.

3. This compound Administration:

-

This compound is administered orally at a dose of 3 mg/kg/day.

-

Treatment is given from day -1 to day +42 post-transplantation. A control group receives the vehicle (diluent) on the same schedule.

4. Monitoring and Endpoints:

-

Clinical GvHD Scoring: Mice are regularly scored for clinical signs of GvHD, including changes in skin, fur, and weight.

-

Lachrymal Secretion: Tear production is measured to assess sicca syndrome, a common manifestation of chronic GvHD.

-

Histopathology: At the end of the study, tissues such as skin, liver, and salivary glands are collected for pathological scoring of GvHD and quantification of fibrotic areas.

-

Flow Cytometry: Lymphocytes from the spleen, lymph nodes, bone marrow, and liver are analyzed by flow cytometry to determine the absolute numbers of donor CD4+ and CD8+ T cells.

Clinical Protocol for Assessment of Bone Marrow T-Cell Infiltration

This protocol is based on the methodology used in the Phase 1b clinical trial (NCT01830010).

1. Patient Population:

-

Patients with hematological malignancies undergoing allo-HCT.

2. This compound Administration:

-

Patients receive oral this compound at doses of 1 mg or 3 mg daily in combination with standard GvHD prophylaxis (e.g., cyclosporine A or tacrolimus).

3. Bone Marrow Biopsy Collection:

-

Bone marrow biopsies are collected at baseline (pre-transplant) and at specified time points post-transplant (e.g., day 30 and day 90).

4. Immunohistochemistry (IHC) for T-Cell Quantification:

-

Tissue Preparation: Bone marrow biopsy specimens are fixed, decalcified, and embedded in paraffin.

-

Staining: Sections are stained with a panel of antibodies to identify and quantify T-cell subsets. The panel includes:

-

Pan T-Cell Marker: CD3

-

T-Helper Cells: CD4

-

Cytotoxic T-Cells: CD8

-

Other Markers: TIA1, FoxP3, PD1, T-Bet, GATA3, and ROR-γt to further characterize T-cell subtypes and activation states.

-

-

Analysis: The stained slides are analyzed to quantify the number of positive cells per unit area, allowing for a comparison of T-cell infiltration in the bone marrow between this compound-treated patients and a control group.

Visualizing Workflows and Relationships

Preclinical GvHD Experimental Workflow

Caption: Workflow for the preclinical evaluation of this compound in a murine model of chronic GvHD.

Logical Relationship of this compound's Pharmacodynamic Effects

Caption: The logical cascade of this compound's pharmacodynamic effects, from receptor binding to potential clinical outcomes.

Conclusion

The in vivo pharmacodynamics of this compound are characterized by its potent S1P1 receptor agonism, leading to the sequestration of lymphocytes in lymphoid organs and the bone marrow. This results in a significant but reversible reduction in peripheral lymphocyte counts, with a more pronounced effect on CD4+ T cells. Preclinical and clinical data support its potential to mitigate GvHD while preserving the GvL effect, a key differentiator from conventional immunosuppressive agents. Further investigation in ongoing late-stage clinical trials will be crucial to fully elucidate its therapeutic benefits in the context of allo-HCT for hematological malignancies.

References

- 1. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]

- 3. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. priothera.com [priothera.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Early-Phase Clinical Development of Mocravimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mocravimod (formerly KRP203) is an orally administered, synthetic sphingosine-1-phosphate receptor (S1PR) modulator.[1][2][3] It has been investigated in early-phase clinical trials for its potential to improve outcomes in patients with hematological malignancies undergoing allogeneic hematopoietic cell transplantation (allo-HCT).[1][2] This document provides a detailed technical summary of the available early-phase clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, along with the associated experimental protocols.

Mechanism of Action: S1P Receptor Modulation

This compound functions by modulating the S1P receptor, which plays a critical role in lymphocyte trafficking. By blocking the egress of lymphocytes from lymphoid organs, this compound is hypothesized to reduce the incidence and severity of graft-versus-host disease (GvHD), a major complication of allo-HCT, while preserving the beneficial graft-versus-leukemia (GvL) effect. This selective retention of T cells in lymphoid tissues is a key differentiator from traditional immunosuppressive agents.

Early-Phase Clinical Program Overview

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for various autoimmune indications. More recently, a Phase 1b/2a study was conducted in patients with hematological malignancies undergoing allo-HCT. This was followed by the initiation of a pivotal Phase 2b/3 trial (MO-TRANS).

Phase 1b/2a Clinical Trial (NCT01830010)

This two-part, open-label, randomized study assessed the safety, tolerability, and pharmacokinetics of this compound in adult patients with hematological malignancies undergoing allo-HCT.

Experimental Protocol

-

Study Design: A two-part, single- and two-arm randomized, open-label study.

-

Patient Population: Patients with hematological malignancies scheduled for allo-HSCT.

-

Treatment: Patients received either 1 mg or 3 mg of this compound daily in addition to standard GVHD prophylaxis.

-

Primary Objective: To assess the safety and tolerability of this compound.

-

Secondary Objectives:

-

To determine the pharmacokinetic profile of this compound and its active metabolite, this compound-phosphate.

-

To assess GvHD-free, relapse-free survival (GRFS) at 6 months post-treatment.

-

Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profile of this compound and its active phosphate metabolite was evaluated. A significant pharmacodynamic effect observed was a dose-dependent reduction in peripheral lymphocyte counts.

Table 1: Pharmacodynamic Effect on Circulating Lymphocytes

| Parameter | Observation | Citation |

| Lymphocyte Reduction | This compound led to a significant reduction in circulating lymphocyte numbers. | |

| T Cell Subsets | CD4+ T cells were found to be more sensitive to this compound treatment than CD8+ T cells. | |

| Bone Marrow T Cells | An accumulation of CD3+ T cells was observed in the bone marrow of this compound-treated patients at day 30 and day 90 post-transplant, with a more pronounced effect on CD4+ T cells. |

Safety and Tolerability

This compound was found to be safe and well-tolerated when added to standard treatment regimens for patients undergoing allo-HCT.

Table 2: Summary of Safety Findings

| Safety Aspect | Finding | Citation |

| Overall Safety | This compound was determined to be safe and well-tolerated. | |

| S1PR Modulator Class Effects | Effects such as bradycardia were not of clinical concern. | |

| Engraftment | No negative impact on engraftment was observed. | |

| Liver Function | No consistent increase in liver function test results was noted during treatment. |

Efficacy Results

The study showed promising early signs of efficacy.

Table 3: Preliminary Efficacy Outcomes

| Efficacy Endpoint | Result | Citation |

| Overall Survival (OS) | Promising overall survival data was reported. | |

| Relapse | A limited number of relapses were observed. | |

| Graft-versus-Host Disease (GvHD) | A limited number of acute and chronic GvHD events were reported. | |

| Acute GvHD (Grade II-IV) | Clinically-relevant acute GvHD events were slightly lower but comparable to controls. |

Phase 2b/3 MO-TRANS Clinical Trial (NCT05429632)

Based on the encouraging results from the Phase 1b/2a study, a global, multicenter, double-blind, placebo-controlled Phase 2b/3 study (MO-TRANS) was initiated to further evaluate the efficacy and safety of this compound in adult AML patients undergoing allo-HCT.

Experimental Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Adult patients (18-75 years) with Acute Myeloid Leukemia (AML) undergoing allo-HCT from a fully matched sibling or unrelated donor.

-

Treatment Arms: Patients are randomized 1:1:1 to receive:

-

This compound 1mg

-

This compound 3mg

-

Placebo

-

-

Treatment Duration: Once daily oral administration for 12 months.

-

Primary Endpoint: Relapse-free survival (RFS).

-

Secondary Endpoint: Overall survival (OS).

-

Stratification Factors:

-

Complete remission status (CR1 vs. CR2)

-

GVHD prophylaxis (cyclosporine A vs. tacrolimus)

-

Measurable residual disease (MRD) status (MRD positive vs. MRD negative)

-

Conclusion

Early-phase clinical data for this compound in the context of hematological malignancies and allo-HCT are promising. The Phase 1b/2a study demonstrated a favorable safety profile and encouraging pharmacodynamic and efficacy signals. These findings have supported the progression of this compound into a large-scale, pivotal Phase 2b/3 trial, which will provide more definitive evidence of its clinical benefit in improving relapse-free and overall survival for AML patients undergoing allo-HCT. The mechanism of S1PR modulation offers a novel therapeutic strategy to potentially uncouple the beneficial GvL effects from the detrimental GvHD in the post-transplant setting.

References

Mocravimod's Impact on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mocravimod (KRP203) is a synthetic sphingosine-1-phosphate (S1P) receptor modulator that has been investigated for various autoimmune indications and is currently in clinical development for hematological malignancies, particularly in the context of allogeneic hematopoietic cell transplantation (allo-HCT).[1] Its primary mechanism of action involves the modulation of S1P receptors, leading to the sequestration of lymphocytes in lymphoid organs.[2][3][4][5] This targeted lymphocyte trafficking is intended to mitigate graft-versus-host disease (GvHD) while preserving the beneficial graft-versus-leukemia (GvL) effect. While direct quantitative data on this compound's specific impact on cytokine profiles such as Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Tumor Necrosis Factor-alpha (TNF-α) are limited in publicly available literature, this guide synthesizes the known effects of this compound on T-cell populations and leverages data from the structurally and functionally similar S1P receptor modulator, FTY720 (fingolimod), to provide a comprehensive overview of its potential immunomodulatory effects on cytokine production.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active form, which then binds with high affinity to S1P receptors, particularly S1P1. This binding internalizes the S1P1 receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymphoid tissues. The resulting sequestration of T cells within lymph nodes reduces their infiltration into peripheral tissues, thereby diminishing inflammatory responses. Clinical studies have demonstrated that this compound significantly reduces circulating lymphocyte numbers.

Impact on T-Cell Populations

A clinical study involving patients undergoing allo-HCT who were treated with this compound analyzed T-cell subsets in bone marrow biopsies via immunohistochemistry. This analysis included the quantification of T cells expressing key transcription factors that are instrumental in directing T helper (Th) cell differentiation and their corresponding cytokine profiles:

-

T-Bet: A key transcription factor for Th1 cells, which are major producers of IFN-γ.

-

GATA3: The master regulator of Th2 cells, which produce cytokines like IL-4, IL-5, and IL-13.

-

ROR-γt: The principal transcription factor for Th17 cells, which secrete IL-17.

-

FoxP3: A crucial transcription factor for regulatory T cells (Tregs), which often produce the anti-inflammatory cytokine IL-10.

While this study points towards an immunomodulatory effect of this compound at the T-cell lineage level, it does not provide direct quantitative measurements of cytokine secretion.

Inferred Impact on Cytokine Profiles from FTY720 (Fingolimod) Data

Given the similar mechanism of action between this compound and FTY720, data from in vitro and preclinical studies on FTY720 can provide valuable insights into the potential effects of this compound on cytokine production.

T-Cell Cytokine Production

-

IFN-γ: Studies on FTY720 have shown a reduction in IFN-γ production by T cells. This is consistent with the potential sequestration of pro-inflammatory Th1 cells.

-

IL-10: Some evidence suggests that FTY720 may promote a shift towards a more regulatory T-cell phenotype, potentially leading to increased IL-10 production.

Macrophage Cytokine Production

Macrophages play a critical role in the inflammatory cascade and are key producers of several cytokines. Their polarization into pro-inflammatory M1 or anti-inflammatory M2 phenotypes dictates their cytokine secretion profile.

-

TNF-α and IL-6: FTY720 has been reported to suppress the production of the pro-inflammatory cytokines TNF-α and IL-6 by macrophages. This effect is likely mediated by promoting a shift from the M1 to the M2 macrophage phenotype.

-

IL-10: The promotion of M2 polarization by FTY720 would also suggest a potential increase in the secretion of the anti-inflammatory cytokine IL-10.

Quantitative Data Summary (Based on FTY720 as a Surrogate for this compound)

The following tables summarize the potential impact of this compound on cytokine production, based on published data for the related S1P receptor modulator, FTY720. It is crucial to note that these data are not directly from this compound studies and should be interpreted with caution.

Table 1: Effect of FTY720 on T-Cell Cytokine Production (In Vitro)

| Cytokine | Cell Type | Stimulation | FTY720 Concentration | Observed Effect | Reference |

| IFN-γ | Human CD4+ T cells | T-cell receptor (TCR) stimulation | 10-100 nM | Decreased mRNA and protein expression | |

| IL-17 | Human CD4+ T cells | TCR stimulation | Not specified | No significant effect on secretion |

Table 2: Effect of FTY720 on Macrophage Cytokine Production (In Vitro)

| Cytokine | Cell Type | Stimulation | FTY720 Concentration | Observed Effect | Reference |

| TNF-α | Murine bone marrow-derived macrophages (BMMs) | A. actinomycetemcomitans | 1-10 µM | Dose-dependent inhibition of protein levels | |

| IL-6 | Murine BMMs | A. actinomycetemcomitans | 1-10 µM | Dose-dependent inhibition of protein levels | |

| IL-1β | Murine BMMs | A. actinomycetemcomitans | 1-10 µM | Dose-dependent inhibition of protein levels | |

| IL-12 | Murine bone marrow-derived dendritic cells (BMDCs) | Lipopolysaccharide (LPS) | 1 µM | Suppressed production | |

| IL-10 | Murine BMDCs | LPS | 1 µM | Suppressed production | |

| IL-6 | Murine BMDCs | LPS | 1 µM | Suppressed production | |

| TNF-α | Murine BMDCs | LPS | 1 µM | Suppressed production |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to directly assess the impact of this compound on cytokine profiles.

In Vitro T-Cell Cytokine Production Assay

Objective: To quantify the effect of this compound on the production of key cytokines by isolated T cells.

Methodology:

-

T-Cell Isolation: Isolate primary T cells (either total T cells or specific subsets like CD4+ or CD8+) from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the isolated T cells in a complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies coated on culture plates or as soluble antibodies.

-

This compound Treatment: Treat the activated T cells with a range of concentrations of the active phosphorylated form of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the culture plates and collect the supernatants for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of IL-12, IFN-γ, IL-10, and TNF-α in the supernatants using a multiplex immunoassay such as a Cytometric Bead Array (CBA) or a Luminex-based assay. Alternatively, individual ELISAs can be performed for each cytokine.

Macrophage Polarization and Cytokine Secretion Assay

Objective: To determine the effect of this compound on macrophage polarization and the subsequent secretion of cytokines.

Methodology:

-

Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days.

-

Macrophage Polarization:

-

M1 Polarization: Induce M1 polarization by treating the macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

M2 Polarization: Induce M2 polarization by treating the macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

-

This compound Treatment: Concurrently with the polarization stimuli, treat the macrophages with various concentrations of the active form of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection and Cytokine Analysis: Collect the culture supernatants and quantify the levels of TNF-α, IL-6, IL-12 (for M1), and IL-10 (for M2) using CBA, Luminex, or ELISA.

-

Flow Cytometry Analysis: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers by flow cytometry to confirm polarization.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: this compound's Mechanism of Action via S1P1 Receptor Modulation.

Experimental Workflows

References

- 1. targetedonc.com [targetedonc.com]

- 2. priothera.com [priothera.com]

- 3. priothera.com [priothera.com]

- 4. This compound, a S1P receptor modulator, increases T cell counts in bone marrow biopsies from patients undergoing allogeneic hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mocravimod's potential in solid organ transplantation research

An In-depth Technical Guide on the Potential of a Novel S1P Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid organ transplantation is the definitive treatment for end-stage organ failure, but its long-term success is often challenged by allograft rejection, a complex process mediated by the recipient's immune system. Current immunosuppressive regimens, while effective, are associated with significant side effects, including nephrotoxicity, metabolic disorders, and an increased risk of infections and malignancies. This underscores the urgent need for novel therapeutic strategies that can induce donor-specific tolerance while minimizing global immunosuppression. Mocravimod (KRP203), a selective sphingosine-1-phosphate receptor (S1PR) modulator, is emerging as a promising candidate in this arena.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and potential applications in solid organ transplantation research.

Core Mechanism of Action: Modulating Lymphocyte Trafficking

This compound is an oral S1PR modulator that blocks the egress of lymphocytes from secondary lymphoid organs.[1] The trafficking of T and B lymphocytes from the lymph nodes and spleen into the bloodstream and peripheral tissues is a critical step in the initiation and propagation of an immune response, including allograft rejection. This process is dependent on the sphingosine-1-phosphate (S1P) gradient, which is high in the blood and lymph and low in lymphoid tissues.[2][3]

Lymphocytes express S1P receptors, primarily S1P receptor 1 (S1PR1), which senses the S1P gradient and guides their exit from the lymphoid organs.[4] this compound, and its active phosphate metabolite, acts as a functional antagonist of S1PR1. By binding to S1PR1, it induces receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient. This leads to their sequestration within the lymph nodes, resulting in a rapid and sustained reduction of circulating lymphocytes, thereby preventing their infiltration into the allograft and subsequent immune-mediated damage.

A key differentiator of this compound from traditional immunosuppressants is that it does not impair the activation, proliferation, or effector functions of T- and B-cells. This selective modulation of lymphocyte trafficking, rather than broad immunosuppression, holds the potential for a better safety profile and preservation of protective immunity.

Signaling Pathway of this compound's Action

The mechanism of this compound-induced lymphocyte sequestration is rooted in the modulation of the S1PR1 signaling pathway. The following diagram illustrates this process.

Quantitative Data from Clinical and Preclinical Studies

While direct data on this compound in solid organ transplantation is still emerging, studies in allogeneic hematopoietic stem cell transplantation (allo-HSCT) and data from the broader class of S1P modulators provide valuable insights into its potential efficacy.

| Study Type | Model/Patient Population | Key Findings | Reference |

| This compound | |||

| Phase 1b Clinical Trial | Patients with hematological malignancies undergoing allo-HSCT | This compound resulted in a significant reduction of circulating lymphocyte numbers. CD4+ T cells were more sensitive to this compound treatment than CD8+ T cells. | |

| Preclinical Models | Murine models of allo-HSCT | This compound improves survival by maintaining graft-versus-leukemia (GvL) activity while reducing Graft-versus-Host Disease (GvHD). | |

| Phase 1 Trial in allo-HCT | Patients undergoing allo-HSCT | CD3+ T cells accumulated in the bone marrow of this compound-treated patients compared to controls on days 30 and 90 post-transplant. The effect was stronger for CD4+ T cells than CD8+ T cells. | |

| Fingolimod (FTY720) - Prototypic S1P Modulator | |||

| Phase I Clinical Trial | Stable renal allograft recipients | A single oral dose of FTY720 (0.25 - 3.5 mg) significantly reduced peripheral lymphocyte count by 30 - 70%. | |

| Phase IIA Clinical Trial | De novo renal transplant recipients | The rate of biopsy-confirmed acute rejection at 3 months was dose-dependent, with a lower incidence at higher doses of FTY720. | |

| Preclinical Models | Canine and rat kidney transplantation models | FTY720 in combination with cyclosporine significantly prolonged kidney allograft survival. |

Experimental Protocols for Key Experiments

Assessment of Lymphocyte Trafficking

A common method to evaluate the effect of S1P modulators on lymphocyte trafficking involves the cannulation of the thoracic duct in rodents to monitor the egress of lymphocytes from lymph nodes.

Objective: To quantify the effect of this compound on the number of lymphocytes exiting the thoracic duct.

Methodology:

-

Animal Model: Lewis rats.

-

Procedure:

-

Anesthetize the rat and perform a laparotomy to expose the abdominal aorta and vena cava.

-

Cannulate the thoracic duct with a polyethylene catheter.

-

Collect thoracic duct lymph (TDL) at baseline for a defined period (e.g., 1 hour) to establish a baseline lymphocyte count.

-

Administer this compound (or vehicle control) orally or intravenously at the desired dose.

-

Collect TDL continuously or at timed intervals post-administration (e.g., every 30 minutes for 6 hours).

-

Count the number of lymphocytes in the collected TDL samples using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Compare the lymphocyte counts in the TDL of this compound-treated animals to those of the control group over time. A significant reduction in lymphocyte egress in the treated group indicates effective sequestration.

Immunohistochemical Analysis of Allograft Infiltration

Immunohistochemistry (IHC) is a crucial technique to visualize and quantify the infiltration of immune cells into the allograft tissue, providing a direct measure of the inflammatory response.

Objective: To assess the extent of T-cell infiltration in a skin or kidney allograft following this compound treatment.

Methodology:

-

Tissue Preparation:

-

Harvest the allograft tissue at specific time points post-transplantation.

-

Fix the tissue in 10% neutral buffered formalin.

-

Process and embed the tissue in paraffin.

-

Cut 4-5 µm sections and mount them on charged glass slides.

-

-

Staining Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a serum-free protein block.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies specific for T-cell markers (e.g., anti-CD3 for total T-cells, anti-CD4 for helper T-cells, and anti-CD8 for cytotoxic T-cells) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a diaminobenzidine (DAB) substrate-chromogen system to visualize the stained cells.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

-

Quantification:

-

Capture images of the stained sections using a light microscope.

-

Quantify the number of positively stained cells per high-power field or as a percentage of total cells in multiple representative areas of the graft.

-

Experimental Workflow Diagram

The following diagram outlines a typical preclinical experimental workflow to evaluate the efficacy of this compound in a solid organ transplant model.

Future Directions and Conclusion

This compound represents a promising new approach in the management of solid organ transplant recipients. Its unique mechanism of action, which focuses on modulating lymphocyte trafficking rather than global immunosuppression, has the potential to improve the long-term outcomes of transplantation by reducing the risk of rejection while minimizing the side effects associated with current therapies.

Future research should focus on:

-

Preclinical studies in various solid organ transplant models: To establish the efficacy and optimal dosing of this compound for different types of allografts.

-

Combination therapies: To investigate the synergistic effects of this compound with other immunosuppressive agents, potentially allowing for dose reductions and a further improved safety profile.

-

Clinical trials in solid organ transplant recipients: To translate the promising preclinical and allo-HSCT data into tangible benefits for patients. The ongoing Phase III MO-TRANS trial in the allo-HSCT setting will provide crucial data on the safety and efficacy of this compound in a large patient population.

References

- 1. This compound, a Selective Sphingosine-1-Phosphate Receptor Modulator, in Allogeneic Hematopoietic Stem Cell Transplantation for Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Figure 1 from Exit Strategies: S1P Signaling and T Cell Migration. | Semantic Scholar [semanticscholar.org]

- 3. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of CAR-T Cell Therapy: A Technical Guide to Mocravimod's Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as limited T-cell persistence, trafficking to tumor sites, and managing treatment-related toxicities remain significant hurdles. Mocravimod, a novel sphingosine-1-phosphate (S1P) receptor modulator, presents a promising adjunctive therapy to enhance the efficacy and safety of CAR-T cell treatments. This technical guide explores the core mechanism of this compound, its potential applications in CAR-T cell therapy, and provides a framework for preclinical investigation. While direct clinical data for this compound in CAR-T cell therapy is not yet available, this document synthesizes existing knowledge of S1P modulation and relevant preclinical studies to offer a comprehensive overview for the research and development community.

Introduction: The Intersection of this compound and CAR-T Cell Therapy

CAR-T cell therapy, an immunotherapy approach that engineers a patient's own T-cells to recognize and attack cancer cells, has demonstrated remarkable success in certain cancers. Despite this, optimizing CAR-T cell function and mitigating adverse effects are key areas of ongoing research.

This compound (also known as KRP203) is a synthetic, orally available S1P receptor modulator.[1][2] It is currently under investigation in a pivotal Phase 3 study for its potential to improve outcomes in acute myeloid leukemia (AML) patients undergoing allogeneic hematopoietic stem cell transplantation (allo-HSCT).[2] The therapeutic potential of this compound is now being explored for the improvement of CAR-T cell therapies.[1] The proposed benefits of combining this compound with CAR-T cell therapy include enhancing the anti-tumor efficacy by promoting the co-location of CAR-T cells with malignant cells within lymphoid organs and reducing side effects such as cytokine release syndrome (CRS).

Mechanism of Action: Modulating T-Cell Trafficking

This compound's primary mechanism of action is the modulation of S1P receptors, particularly S1P receptor 1 (S1P1), which are crucial for regulating the egress of lymphocytes from secondary lymphoid organs (SLOs) such as lymph nodes and the spleen.[3]

Sphingosine-1-phosphate is a signaling lipid that is present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides lymphocytes out of the SLOs where S1P levels are low. This compound, as an S1P1 receptor agonist, initially activates the receptor, but its sustained presence leads to the internalization and degradation of S1P1 on the surface of T-cells. This functional antagonism blocks the T-cells' ability to sense the S1P gradient, effectively trapping them within the SLOs.

This sequestration of T-cells in lymphoid tissues is the basis for this compound's potential in CAR-T cell therapy. By retaining CAR-T cells in the lymph nodes and bone marrow, where many hematological cancer cells reside, this compound could increase the interaction time between the engineered T-cells and their targets, potentially leading to a more robust and sustained anti-tumor response.

Signaling Pathway of S1P1 Receptor in T-Cells

The following diagram illustrates the key signaling events following the binding of S1P to its receptor, S1P1, on the surface of a T-cell, leading to cell egress. This compound interferes with this process by inducing receptor internalization.

Caption: S1P1 receptor signaling cascade in T-cells.

Preclinical Evidence and Experimental Protocols

While direct preclinical studies on this compound combined with CAR-T cell therapy are not yet published, research on other S1P receptor modulators provides a strong rationale and a template for investigation. A recent study on a selective S1P receptor 3 (S1PR3) antagonist demonstrated enhanced anti-tumor efficacy of CAR-T cells against solid tumors. This study provides valuable insights into the potential effects of S1P modulation on CAR-T cell function.

Quantitative Data from a Preclinical S1PR3 Antagonist Study

The following table summarizes key findings from the aforementioned study, illustrating the potential benefits of S1P receptor modulation on CAR-T cell activity.

| Parameter | Control CAR-T | CAR-T + S1PR3 Antagonist | Fold Change | Significance |

| Tumor Growth Inhibition (%) | 45% | 78% | 1.73 | p < 0.01 |

| **CAR-T Cell Infiltration (cells/mm²) ** | 150 | 320 | 2.13 | p < 0.01 |

| Central Memory T-cells (Tcm) (%) | 25% | 45% | 1.80 | p < 0.05 |

| Exhaustion Marker Expression (PD-1+) (%) | 60% | 35% | 0.58 | p < 0.05 |

Data is hypothetical and adapted for illustrative purposes based on the findings of the S1PR3 antagonist study.

Proposed Experimental Protocol for this compound and CAR-T Cell Co-administration

This protocol is a hypothetical framework based on the preclinical evaluation of the S1PR3 antagonist and can be adapted for investigating this compound's effect on CAR-T cell therapy.

Objective: To evaluate the in vivo efficacy and pharmacodynamics of this compound in combination with anti-CD19 CAR-T cells in a xenograft model of B-cell lymphoma.

1. Cell Line and Animal Model:

- Cell Line: Raji (human Burkitt's lymphoma cell line, CD19-positive).

- Animal Model: NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old.

2. CAR-T Cell Production:

- Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

- Transduce T-cells with a lentiviral vector encoding a second-generation anti-CD19 CAR with a 4-1BB costimulatory domain.

- Expand CAR-T cells ex vivo for 10-14 days.

3. In Vivo Efficacy Study:

- Inject 1 x 106 Raji cells intravenously (i.v.) into NSG mice.

- On day 7, randomize mice into four treatment groups (n=10 per group):

- Group 1: Vehicle control.

- Group 2: this compound alone (e.g., 1 mg/kg, oral gavage, daily).

- Group 3: CAR-T cells alone (5 x 106 cells, i.v.).

- Group 4: this compound + CAR-T cells.

- Monitor tumor burden by bioluminescence imaging twice weekly.

- Record survival data.

4. Pharmacodynamic Assessments:

- Collect peripheral blood at various time points to quantify CAR-T cell persistence by flow cytometry.

- At the study endpoint, harvest spleens and bone marrow to assess CAR-T cell infiltration and phenotype (memory markers: CD62L, CCR7; exhaustion markers: PD-1, TIM-3).

- Analyze cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in serum.

Experimental Workflow Diagram

Caption: A preclinical experimental workflow for evaluating this compound with CAR-T cells.

Potential for Mitigating CAR-T Cell Toxicities

A major safety concern with CAR-T cell therapy is the development of Cytokine Release Syndrome (CRS), a systemic inflammatory response caused by the rapid activation and proliferation of CAR-T cells. By modulating T-cell trafficking and potentially preventing their rapid egress from lymphoid tissues into the systemic circulation, this compound could temper the initial burst of cytokine release, thereby reducing the severity of CRS. This hypothesis warrants further investigation in preclinical models.

Conclusion and Future Directions

This compound, with its well-defined mechanism of action on T-cell trafficking, holds significant promise as an adjunctive therapy to enhance the efficacy and safety of CAR-T cell treatments. The proposed benefits of increased CAR-T cell persistence in lymphoid organs and potential mitigation of CRS are compelling rationales for its investigation in this context.

Future research should focus on conducting dedicated preclinical studies to directly evaluate the impact of this compound on CAR-T cell function, including its effects on different CAR-T cell subsets (e.g., central memory, effector memory). Furthermore, optimizing the dosing and timing of this compound administration relative to CAR-T cell infusion will be critical for maximizing its therapeutic window. The insights gained from such studies will be invaluable for the design of future clinical trials aimed at improving outcomes for patients receiving CAR-T cell therapy.

References

Methodological & Application

Application Notes and Protocols for Mocravimod (KRP203) in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways associated with the use of Mocravimod (also known as KRP203) in preclinical in vivo mouse studies. This compound is a potent and orally active sphingosine-1-phosphate receptor 1 (S1PR1) agonist that modulates lymphocyte trafficking.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various mouse models. This information is intended to serve as a guide for designing in vivo studies.

| Mouse Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Treatment Duration | Reference |

| Pancreatic Islet Allograft | BALB/c | 0.3, 1.0, 3.0 | Oral Gavage | 7 days | [1] |

| Chronic Graft-versus-Host Disease (cGVHD) | BALB/c | 3.0 | Oral | 43 days (Day -1 to +42 post-BMT) | [2] |

| Atherosclerosis | LDL-R-/- | 3.0 | Oral (in drinking water) | 6 and 16 weeks | [3][4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration in mice are provided below.

Protocol 1: Oral Gavage Administration

This protocol is suitable for the precise daily dosing of this compound in mouse models such as the pancreatic islet allograft model.

Materials:

-

This compound hydrochloride (KRP203)

-

Vehicle (e.g., sterile water or 0.9% saline)

-

Animal balance

-

Appropriately sized feeding needles (18-20 gauge for adult mice)

-

1 mL syringes

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 3 mg/kg).

-

Dissolve the calculated amount of this compound hydrochloride in the appropriate volume of sterile water or saline to achieve the final desired concentration for dosing. Ensure the solution is thoroughly mixed.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

-

Measure the correct length of the feeding needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

-

Insert the feeding needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

-

Once the needle is inserted to the pre-marked length, slowly administer the calculated volume of the this compound solution.

-

Gently remove the feeding needle.

-

Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress, such as labored breathing.

-

Protocol 2: Administration in Drinking Water

This method is suitable for long-term studies, such as the atherosclerosis model, and reduces the stress associated with daily handling and gavage.

Materials:

-

This compound hydrochloride (KRP203)

-

Animal drinking bottles

-

Calibrated cylinders for measuring water volume

-

Animal balance

Procedure:

-

Calculation of this compound Concentration:

-

Estimate the average daily water consumption per mouse (typically 3-5 mL for an adult mouse).

-

Calculate the total daily dose of this compound required for the number of mice per cage.

-

Determine the concentration of this compound needed in the drinking water to deliver the target dose (e.g., 3 mg/kg/day) based on the estimated daily water intake.

-

-

Preparation of Medicated Water:

-

Dissolve the calculated amount of this compound hydrochloride in the determined volume of drinking water. .

-

Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure the stability of the compound.

-

-

Administration and Monitoring:

-

Replace the regular drinking water bottles with the bottles containing the this compound solution.

-

Monitor the volume of water consumed daily to ensure the mice are receiving the intended dose. Adjust the concentration if water intake varies significantly.

-

Ensure that no other water sources are available to the mice.

-

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a sphingosine-1-phosphate receptor 1 (S1PR1) agonist. Its primary mechanism of action involves the downregulation of S1PR1 on lymphocytes, which prevents their egress from secondary lymphoid organs. This sequestration of lymphocytes, particularly T cells, in the lymph nodes and spleen reduces their circulation in the bloodstream and infiltration into peripheral tissues, thereby mitigating inflammatory and autoimmune responses.

Caption: this compound's mechanism of action on the S1P-S1PR1 signaling pathway.

Experimental Workflow for In Vivo Mouse Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.

Caption: A generalized experimental workflow for in vivo mouse studies with this compound.

References

Protocol for the Dissolution and Use of Mocravimod in DMSO for Research Applications

Introduction

Mocravimod, also known as KRP-203, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is an investigational drug with applications in immunology and oncology research, particularly in the context of autoimmune diseases and as an adjunct therapy in hematopoietic stem cell transplantation.[1][2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in both in vitro and in vivo research settings.

This compound functions by binding to S1P receptors on lymphocytes, which leads to their internalization.[4] This process prevents lymphocytes from egressing from lymphoid organs, thereby reducing the number of circulating lymphocytes and mitigating their infiltration into sites of inflammation or graft-versus-host-disease (GvHD).[1]

Materials and Reagents

-

This compound (free base or hydrochloride salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free polypropylene or glass vials

-

Vortex mixer

-

Ultrasonic bath

-

Sterile, pyrogen-free serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₂₆ClNO₃S | |

| Molecular Weight | 444.0 g/mol (free base) | |

| Solubility in DMSO | 200 mg/mL (416.28 mM) for Hydrochloride Salt | |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months |

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be subsequently diluted for various experimental applications. The use of the hydrochloride salt is common for achieving high solubility in DMSO.

Procedure:

-

Pre-dissolution Steps:

-

Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to minimize moisture condensation.

-

Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially for solutions intended for cell culture.

-

-

Weighing this compound:

-

Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

-

-

Addition of DMSO:

-

Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For this compound hydrochloride, a concentration of up to 200 mg/mL can be achieved.

-

-

Dissolution:

-

Vortex the vial for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions for In Vitro Assays

For in vitro experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Procedure:

-

Determine Final DMSO Concentration:

-

The final concentration of DMSO in the cell culture medium should ideally be below 0.5%, with concentrations below 0.1% being preferable to minimize off-target effects on the cells.

-

-

Serial Dilution:

-

Perform serial dilutions of the high-concentration DMSO stock solution in cell culture medium to achieve the desired final this compound concentration.

-

It is recommended to first dilute the DMSO stock into a small volume of medium before adding it to the final culture volume to prevent precipitation.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

-

-

Stability in Media:

-

Working solutions of this compound in aqueous media should be prepared fresh for each experiment, as the stability of the compound in cell culture media over extended periods has not been extensively documented.

-

Preparation of a Formulation for In Vivo Studies

For animal studies, a more complex vehicle formulation is often required to ensure the bioavailability of this compound. The following is an example of a formulation for oral or intraperitoneal administration.

Procedure:

-

Prepare a DMSO Stock:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

-

Co-Solvent Mixture:

-

In a sterile tube, combine the this compound DMSO stock solution with PEG300 and Tween-80 in a ratio that facilitates solubilization. An example formulation involves adding 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, followed by the addition of 50 µL of Tween-80.

-

-

Aqueous Dilution:

-

Slowly add saline to the co-solvent mixture to reach the final desired volume and concentration, mixing continuously. For the example above, 450 µL of saline would be added to achieve a final volume of 1 mL.

-

-

Administration:

-

This formulation results in a suspension that can be used for oral or intraperitoneal injections. Ensure the suspension is homogenous before each administration.

-

Visualizations

Signaling Pathway of this compound

This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces receptor internalization, thereby preventing lymphocytes from responding to the S1P gradient that directs their egress from lymphoid tissues.

Caption: this compound's mechanism of action on the S1P1 receptor.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Caption: Workflow for preparing this compound solutions.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.

References

Application Notes and Protocols: High-Parameter Flow Cytometry for T-Cell Immunophenotyping in Mocravimod-Treated Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction